molecular formula C18H16F4N4O3S B4377419 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

Cat. No.: B4377419
M. Wt: 444.4 g/mol
InChI Key: ZQHRMKPPZZMAKZ-UHFFFAOYSA-N
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Description

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes difluoromethyl groups, a methoxyphenyl group, and a pyrimidinylthioacetyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route can be outlined as follows:

    Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole core through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide or bromide.

    Attachment of the Pyrimidinylthioacetyl Moiety: The pyrimidinylthioacetyl group is attached through a thiolation reaction, where the pyrimidinylthiol reacts with an acylating agent to form the desired thioacetyl intermediate.

    Final Coupling and Cyclization: The final step involves the coupling of the intermediates followed by cyclization to form the complete this compound structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It may be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound’s chemical properties could be explored for the development of new materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s difluoromethyl groups and pyrimidinylthioacetyl moiety may play key roles in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)-1-({[4-(4-methoxyphenyl)-2-pyrimidinyl]thio}acetyl)-4,5-dihydro-1H-pyrazol-5-ol
  • 3,5-bis(difluoromethyl)-1-({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)-4,5-dihydro-1H-pyrazol-5-ol
  • 3,5-bis(difluoromethyl)-1-({[4-(4-methoxyphenyl)-2-pyrimidinyl]thio}acetyl)-4,5-dihydro-1H-pyrazol-4-ol

Uniqueness

The uniqueness of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of difluoromethyl groups, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N4O3S/c1-29-11-4-2-10(3-5-11)12-6-7-23-17(24-12)30-9-14(27)26-18(28,16(21)22)8-13(25-26)15(19)20/h2-7,15-16,28H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHRMKPPZZMAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)N3C(CC(=N3)C(F)F)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 5
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

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